molecular formula C43H86 B12664230 1-Tritetracontene CAS No. 66576-76-9

1-Tritetracontene

Cat. No.: B12664230
CAS No.: 66576-76-9
M. Wt: 603.1 g/mol
InChI Key: MDJGEODRKKEELW-UHFFFAOYSA-N
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Description

1-Tritetracontene: is a long-chain hydrocarbon with the molecular formula C₄₃H₈₆ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their unsaturated nature due to the presence of at least one carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tritetracontene can be synthesized through various methods, including the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons or through Fischer-Tropsch synthesis , which involves the conversion of carbon monoxide and hydrogen into hydrocarbons using metal catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Tritetracontene undergoes various chemical reactions typical of alkenes, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation can convert it into the corresponding alkane, 1-Tritetracontane.

    Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (Cl₂ or Br₂) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: 1-Tritetracontane.

    Substitution: Dihalogenated alkanes.

Scientific Research Applications

1-Tritetracontene has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: Investigated for its potential role in biological membranes and lipid bilayers.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Tritetracontene primarily involves its interactions with other molecules through its double bond. This double bond can participate in various chemical reactions, such as addition and substitution, allowing the compound to form new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Tritetracontane (C₄₃H₈₈): A saturated hydrocarbon with no double bonds, making it less reactive than 1-Tritetracontene.

    1-Tetracontene (C₄₀H₈₂): A shorter-chain alkene with similar reactivity but different physical properties due to its shorter chain length.

Uniqueness: this compound is unique due to its long carbon chain combined with the presence of a double bond, which imparts specific chemical reactivity and physical properties. This combination makes it valuable for studying the behavior of long-chain alkenes and their applications in various fields.

Properties

CAS No.

66576-76-9

Molecular Formula

C43H86

Molecular Weight

603.1 g/mol

IUPAC Name

tritetracont-1-ene

InChI

InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3

InChI Key

MDJGEODRKKEELW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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